
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide acts as a partial agonist of the α7 nAChR, which means that it can activate the receptor to a certain extent but not fully. This results in the modulation of several downstream signaling pathways, including the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been found to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is that it has a high affinity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that it has relatively low selectivity for the α7 nAChR compared to other nAChR subtypes, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide. One area of interest is the development of more selective α7 nAChR agonists that can be used to investigate the specific role of this receptor in different biological processes. Another area of interest is the potential therapeutic applications of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in the treatment of neurological disorders, particularly those that are associated with inflammation and cognitive dysfunction. Finally, there is also interest in exploring the use of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide as a tool for studying the role of the α7 nAChR in other systems, such as the immune system and the cardiovascular system.
Méthodes De Synthèse
The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves a multi-step process that starts with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,4-dimethylphenyl)-3-oxobutylhydrazine. This intermediate is then reacted with sodium azide and acetic anhydride to yield the tetrazole ring, which is subsequently attached to the but-2-enamide moiety using a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, memory, and synaptic plasticity.
Propriétés
IUPAC Name |
(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-4-5-14(20)15-9-13-16-17-18-19(13)12-7-6-10(2)11(3)8-12/h4-8H,9H2,1-3H3,(H,15,20)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARNNFWDIJIQW-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

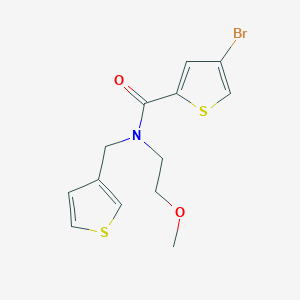
![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)
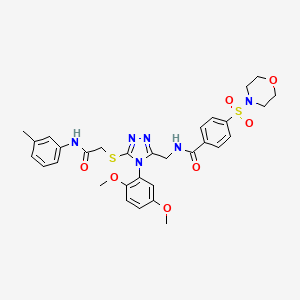
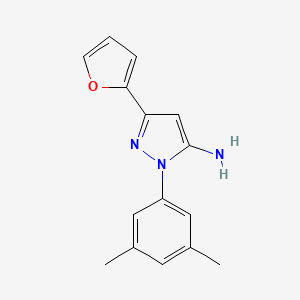
![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)
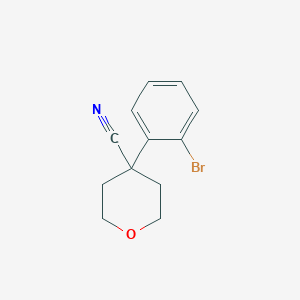
![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
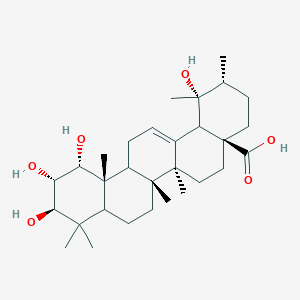
![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)
![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)